Ethyl (3S)-4-amino-3-methylbutanoate
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of ethyl (3S)-4-amino-3-methylbutanoate is C₇H₁₅NO₂ , with a molecular weight of 145.20 g/mol . The IUPAC name specifies the (3S) configuration, indicating that the chiral center at carbon 3 adopts an S absolute configuration. The structure consists of a four-carbon backbone with a methyl group at carbon 3, an amino group at carbon 4, and an ethyl ester moiety at carbon 1 (Figure 1).
Key structural features :
- Branched alkyl chain : The 3-methyl group introduces steric hindrance, affecting rotational freedom and intermolecular interactions.
- Amino group placement : The terminal 4-amino group distinguishes this compound from canonical α-amino acids, altering its hydrogen-bonding potential and solubility profile.
- Ester functionality : The ethyl ester at carbon 1 enhances volatility compared to carboxylic acid analogs, making the compound amenable to gas-phase analysis.
Stereochemical analysis confirms the (3S) configuration through optical rotation data and nuclear Overhauser effect (NOE) spectroscopy. The S configuration places the methyl group, amino group, and carboxylate-derived ester in distinct spatial orientations, influencing crystal packing and solvent interactions.
Comparative Analysis with Branched-Chain Amino Acid Esters
This compound shares structural homology with esters of valine, leucine, and isoleucine but differs in amino group positioning and branching patterns (Table 1).
Table 1: Structural comparison with branched-chain amino acid esters
Key distinctions include:
- Amino group localization : Unlike α-amino acid esters (e.g., ethyl valinate), the amino group in this compound resides at C4, shifting its isoelectric point and altering its zwitterionic behavior in aqueous solutions.
- Branching complexity : The single methyl branch at C3 contrasts with the multi-carbon branches of leucine and isoleucine esters, reducing steric effects during nucleophilic reactions.
- Spectroscopic signatures : Nuclear magnetic resonance (NMR) spectra reveal unique splitting patterns due to the C3 methyl group’s proximity to the amino group. For instance, the C3 proton resonates as a multiplet at δ 2.1–2.28 ppm in CDCl₃, distinct from ethyl valinate’s C2 proton signal at δ 4.41 ppm.
Crystallographic Studies and Conformational Stability
X-ray diffraction data for this compound remain unpublished, but computational models and analogous compounds provide insights into its conformational preferences. The compound adopts a gauche conformation around the C3–C4 bond, minimizing steric clashes between the methyl group and amino moiety.
Conformational stability factors :
- Intramolecular hydrogen bonding : The amino group forms a weak N–H···O=C interaction with the ester carbonyl, stabilizing the gauche conformation (Figure 2).
- Crystal packing effects : In the solid state, methyl group van der Waals interactions dominate, favoring a layered structure with alternating hydrophobic and hydrophilic regions.
- Solvent-dependent dynamics : In polar solvents like methanol, the amino group engages in intermolecular hydrogen bonding, increasing conformational flexibility compared to nonpolar environments.
Molecular dynamics simulations predict a rotational barrier of ~8 kJ/mol for the C3–C4 bond, consistent with branched esters exhibiting restricted rotation. This rigidity enhances enantiomeric stability, making the compound suitable for asymmetric synthesis applications.
Properties
IUPAC Name |
ethyl (3S)-4-amino-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJSQKWRWJLCD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-4-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-4-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the reduction of ethyl (3S)-4-nitro-3-methylbutanoate using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl (3S)-4-nitro-3-methylbutanoate.
Reduction: Ethyl (3S)-4-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3S)-4-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of amino acid derivatives and peptides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3S)-4-amino-3-methylbutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the formation of peptide bonds. The amino group can form hydrogen bonds with active site residues, facilitating the catalytic process. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl (3S)-4-amino-3-methylbutanoate and related compounds:
Key Observations:
- Fluorinated vs. Non-Fluorinated Analogs: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances electrophilicity and metabolic stability compared to the primary amino group in this compound .
- Hydroxyl vs. Amino Groups: Ethyl 2-amino-4-hydroxybutanoate () exhibits increased polarity due to the hydroxyl group, improving water solubility but reducing lipophilicity relative to the target compound.
- Aromatic vs. Aliphatic Chains: (S)-Ethyl 3-(4-bromophenyl)butanoate () incorporates a brominated aromatic ring, enabling π-π interactions in drug-receptor binding, unlike the purely aliphatic target compound.
Notable Findings:
- The trifluoroethylamino group in ’s compound reduces polarity, enhancing blood-brain barrier permeability compared to the target compound.
- ’s bromophenyl derivative is suited for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry beyond the target compound’s scope.
Biological Activity
Ethyl (3S)-4-amino-3-methylbutanoate is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 145.20 g/mol. Its structure features an ethyl group attached to the amino acid backbone, which influences its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active amino acid that participates in numerous biochemical pathways. The amino group facilitates hydrogen bonding and ionic interactions with target proteins, modulating their activity and function.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study involving derivatives of this compound showed promising results against leukemia HL-60 cells, indicating a potential for developing new anticancer agents .
Table 1: Summary of Antitumor Studies
Enzyme Interaction
Research indicates that this compound can act as both a substrate and an inhibitor for various enzymes. Its unique stereochemistry allows it to interact selectively with specific molecular targets, influencing enzyme kinetics and potentially leading to therapeutic effects.
Case Studies
- In Vivo Antitumor Efficacy : A study evaluated the effects of this compound in mice bearing Ehrlich Ascites Carcinoma (EAC). The compound resulted in a significant reduction in tumor cell viability and showed no adverse effects on liver or kidney function, as confirmed by histopathological analysis .
- Comparative Analysis : A comparative study highlighted the differences between this compound and its methyl counterpart. The ethyl derivative exhibited enhanced solubility and bioavailability, which contributed to its superior biological activity in various assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
